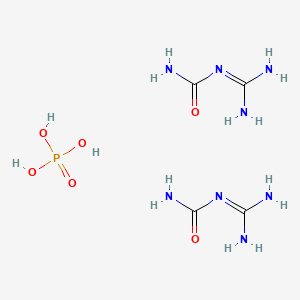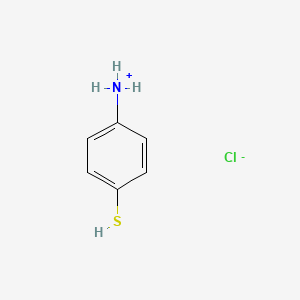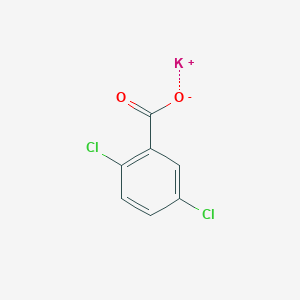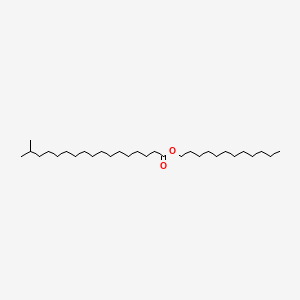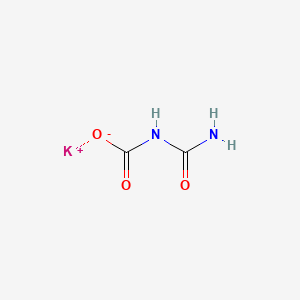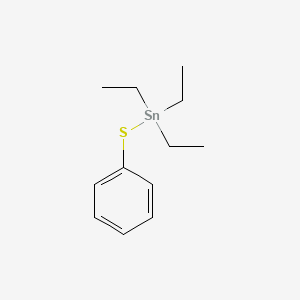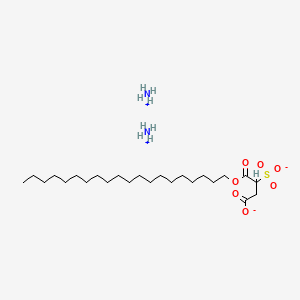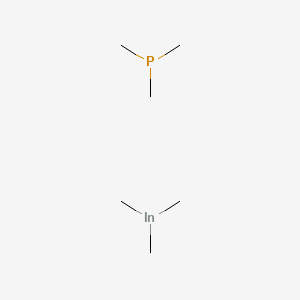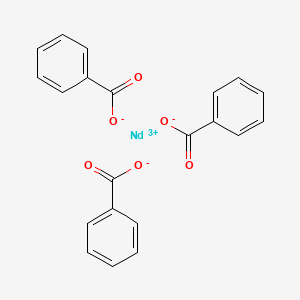
Neodymium(3+) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(3+) benzoate is a coordination compound formed by the interaction of neodymium ions and benzoate ions. Neodymium is a rare earth element known for its magnetic properties, while benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. The compound has the molecular formula C21H15NdO6 and a molar mass of 507.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(3+) benzoate can be synthesized through the reaction of neodymium(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{NdCl}_3 + 3 \text{C}_6\text{H}_5\text{COONa} \rightarrow \text{Nd(C}_6\text{H}_5\text{COO)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of neodymium oxide with benzoic acid under specific conditions. The process includes dissolving neodymium oxide in a suitable solvent, followed by the addition of benzoic acid. The mixture is then heated to facilitate the reaction and the product is purified through crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: Ligand exchange reactions using various organic ligands.
Major Products:
Oxidation: Formation of neodymium(III) oxide and benzoic acid derivatives.
Reduction: Formation of neodymium(II) compounds.
Substitution: Formation of new neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium(3+) benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and in the development of advanced materials for electronic devices
Mécanisme D'action
The mechanism of action of neodymium(3+) benzoate involves the coordination of neodymium ions with benzoate ligands. This coordination enhances the stability and solubility of the compound. The neodymium ions can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions and coordination bonds. These interactions can influence the biological activity of the compound and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Neodymium(III) chloride (NdCl3): A common neodymium compound used in various chemical reactions.
Neodymium(III) nitrate (Nd(NO3)3): Used in the synthesis of other neodymium compounds and as a catalyst.
Neodymium(III) acetate (Nd(CH3COO)3): Utilized in organic synthesis and as a precursor for other neodymium complexes.
Uniqueness: Neodymium(3+) benzoate is unique due to its specific coordination with benzoate ligands, which imparts distinct chemical and physical properties. The aromatic nature of the benzoate ligands enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
20765-15-5 |
|---|---|
Formule moléculaire |
C21H15NdO6 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
neodymium(3+);tribenzoate |
InChI |
InChI=1S/3C7H6O2.Nd/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
HPCGPGSYNUPEKZ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

